4-(4-Bromophenyl)-3-methylaniline

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Researchers requiring a halogenated biphenylamine scaffold for kinase inhibitor design face supply inconsistency and purity concerns. 4-(4-Bromophenyl)-3-methylaniline (CAS 1342565-88-1) solves this with a unique substitution pattern enabling high-yield (82%) Suzuki coupling, minimal Pd contamination (<6 ppm), and drug-like LogP (3.9) and TPSA (26 Ų). • Multi-kilogram process demonstrated; ideal for scale-up. • Ambient-stable, non-hazardous shipping. • >98% purity ensures reliable synthesis.

Molecular Formula C13H12BrN
Molecular Weight 262.14 g/mol
CAS No. 1342565-88-1
Cat. No. B1529409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-3-methylaniline
CAS1342565-88-1
Molecular FormulaC13H12BrN
Molecular Weight262.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H12BrN/c1-9-8-12(15)6-7-13(9)10-2-4-11(14)5-3-10/h2-8H,15H2,1H3
InChIKeyORHWLXUNCREPNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)-3-methylaniline: Core Biphenylamine Scaffold


4-(4-Bromophenyl)-3-methylaniline (CAS 1342565-88-1), also referred to as 4'-bromo-2-methyl-[1,1'-biphenyl]-4-amine, is a biphenylamine derivative characterized by a bromine atom at the para position of the terminal phenyl ring and a methyl group at the meta position relative to the aniline nitrogen . This compound serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis, offering a unique combination of a halogen handle for cross-coupling reactions and an amine group for further derivatization . Its structural features position it as a valuable intermediate in the construction of more complex pharmaceutical candidates and functional materials .

Halogen Handle Bromine for cross-coupling
Amine Group Aniline core for derivatization
Biphenyl Core Extended π-system scaffold

Why 4-(4-Bromophenyl)-3-methylaniline Cannot Be Replaced by Common Analogs


Substitution of 4-(4-Bromophenyl)-3-methylaniline with structurally similar aniline derivatives (e.g., 4-bromo-3-methylaniline, 4-(4-bromophenyl)aniline, or 4-bromo-2-methylaniline) is scientifically unsound due to significant differences in molecular topology, physicochemical properties, and synthetic versatility. The target compound uniquely integrates a biphenyl scaffold, a bromine atom for cross-coupling, and a methyl-substituted aniline core, which collectively dictate its reactivity in Suzuki-Miyaura reactions and its pharmacokinetic profile as a building block [1][2]. Simple mono-ring anilines lack the extended π-system and steric bulk required for certain target engagements, while analogs missing the methyl group exhibit altered lipophilicity and metabolic stability . The following quantitative evidence demonstrates that these differences are measurable and consequential for scientific selection.

Topology

Biphenyl core provides a larger hydrophobic footprint and distinct geometry; mono-ring analogs lack this binding surface.

Reactivity

Bromine on the terminal phenyl ring directs cross-coupling differently than on a simple aniline; pre-installed biphenyl alters synthetic pathways.

Physicochemical

Methyl substitution shifts LogP and modifies solid-state properties; analogs may require different storage and exhibit altered solubility.

4-(4-Bromophenyl)-3-methylaniline: Evidence-Based Comparator Data


Structural Differentiation: Biphenyl Core vs. Mono-Ring Anilines

The biphenyl architecture of 4-(4-bromophenyl)-3-methylaniline introduces a defined geometry and extended π-system that distinguishes it from simpler aniline building blocks. Compared to 4-bromo-3-methylaniline (a mono-ring analog), the target compound features an additional phenyl ring, increasing the heavy atom count from 9 to 15 and the rotatable bond count from 0 to 1 [1][2]. This structural expansion enables a broader range of molecular interactions and is critical for targeting protein pockets that require a larger, more rigid hydrophobic footprint.

Structural Differentiation
Class-level
15 heavy atoms
vs. 9 in 4-bromo-3-methylaniline
(+67%)
Larger scaffold enables distinct binding modes
Computed descriptor; target-specific validation needed
Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Enhanced Suzuki Coupling Efficiency from Biphenyl Scaffold

The biphenyl scaffold of 4-(4-bromophenyl)-3-methylaniline facilitates more efficient Suzuki-Miyaura cross-coupling reactions compared to mono-ring aniline derivatives. In a direct comparative synthesis, the target compound (as a protected derivative) achieved an overall yield of 82% for the biphenylcarboxylic acid product, whereas the simpler 4-bromo-3-methylaniline starting material required a two-step sequence with a combined yield of only 64% (65% for pyrrolidinone formation followed by 64% for Suzuki coupling) [1]. This yield advantage is attributed to the pre-installed biphenyl system, which reduces synthetic steps and minimizes palladium contamination.

Suzuki Coupling Yield
Head-to-head
Target: 82% overall yield
Comparator: 64% yield (two-step)
Supports process chemistry selection for higher yield
Multi-kg scale; applicability should be verified
Organic Synthesis Suzuki-Miyaura Coupling Process Chemistry

Optimized Lipophilicity and TPSA for Drug-Likeness

The target compound exhibits a balanced lipophilicity and polar surface area profile that aligns more closely with Lipinski's Rule of Five guidelines compared to its non-methylated analog. The presence of the methyl group increases XLogP3 from 3.6 (4-(4-bromophenyl)aniline) to 3.9, while maintaining a constant Topological Polar Surface Area (TPSA) of 26 Ų [1][2]. This subtle increase in lipophilicity may enhance membrane permeability without violating the recommended TPSA threshold for oral bioavailability.

Lipophilicity (XLogP3)
Cross-study
3.9 (target) vs. 3.6 (4-(4-bromophenyl)aniline)
May support membrane permeability profiling
Computed LogP; experimental determination recommended
Medicinal Chemistry Drug-Likeness ADME Prediction

Storage and Stability Profile Advantage

The target compound is supplied as a liquid at room temperature (physical form: oil), offering distinct handling advantages over its solid-state analog 4-(4-bromophenyl)aniline (melting point 139–140 °C) . The recommended long-term storage at room temperature for 4-(4-bromophenyl)-3-methylaniline contrasts with the sealed, refrigerated (2–8 °C) storage required for the methyl-lacking analog to prevent degradation . This stability difference reduces cold-chain logistics costs and simplifies inventory management for research laboratories and production facilities.

Storage & Form
Supplier data
Oil; room temperature storage
vs. solid (mp 139–140 °C); 2–8 °C
Simplifies logistics and handling
Lot-specific verification recommended
Stability Storage Conditions Procurement

Non-Hazardous Shipping and Handling Classification

The target compound is classified as a non-hazardous material for transport, allowing standard shipping at ambient temperature without hazardous goods fees or special packaging . In contrast, closely related aniline derivatives (e.g., 4-bromo-3-methylaniline) are often subject to hazmat regulations due to their solid, potentially hazardous nature, incurring additional shipping costs and compliance burdens . This classification advantage directly impacts procurement economics and simplifies global logistics for research organizations.

Shipping Classification
Supplier data
Non-hazardous; ambient shipping
vs. potential hazmat surcharges
Reduces procurement cost
Check current regulations per jurisdiction
Safety Shipping Procurement

4-(4-Bromophenyl)-3-methylaniline: Optimal Application Scenarios


Biphenyl Scaffold for Kinase Inhibitors

The biphenyl core and aniline functionality of 4-(4-bromophenyl)-3-methylaniline make it an ideal starting point for designing kinase inhibitors that target ATP-binding pockets requiring extended hydrophobic interactions. The compound's optimized LogP (3.9) and TPSA (26 Ų) align with drug-likeness parameters, and its bromine handle allows for late-stage diversification via Suzuki coupling [1].

Scalable Synthesis of Biphenyl Carboxylic Acids

As demonstrated in multi-kilogram scale studies, the target compound enables a one-pot, high-yielding (82%) synthesis of biphenylcarboxylic acids with minimal palladium contamination (<6 ppm). This process advantage makes it the preferred building block for industrial-scale production of pharmaceutical intermediates [2].

Precursor for Organic Electronic Materials

The biphenylamine scaffold is a common motif in hole-transport materials for organic light-emitting diodes (OLEDs) and perovskite solar cells. The target compound's room-temperature stability and non-hazardous shipping profile facilitate its integration into high-throughput materials discovery workflows, where rapid analog synthesis is essential .

Intermediate for Herbicide and Fungicide Development

Biphenylamine derivatives are known to exhibit herbicidal and fungicidal activity. The target compound's unique substitution pattern and physicochemical properties support its use as a versatile intermediate in the synthesis of crop protection agents, where its bromine atom provides a convenient site for further functionalization .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
Bromine cross-coupling handle, amine functionality
Drug-likeness parameters; structure-activity profiling
Scalable biphenylcarboxylic acid synthesis
Pre-installed biphenyl for one-pot Suzuki coupling
Process yield and palladium control
Hole-transport material precursor
Biphenylamine core, room-temperature stability
High-throughput analog synthesis compatibility
Crop protection intermediate
Versatile bromine handle for derivatization
Agrochemical activity profiling

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